1-[4-(6-Ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Overview
Description
1-[4-(6-Ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of new therapeutic agents .
Scientific Research Applications
1-[4-(6-Ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
Target of Action
It is known that benzothiazole derivatives have been found to exhibit various biological activities, including acting as oxidosqualene cyclase inhibitors . Piperazine derivatives, which are also part of the compound’s structure, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Mode of Action
Benzothiazole and piperazine derivatives have been known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that the compound might interact with its targets by binding to the active sites, thereby inhibiting their function.
Biochemical Pathways
Given the known activities of benzothiazole and piperazine derivatives, it can be inferred that the compound might affect pathways related to dopamine and serotonin signaling .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties that are important for a drug’s pharmacokinetics in the human body, including its absorption, distribution, metabolism, and excretion.
Result of Action
Some benzothiazole derivatives have been found to exhibit antibacterial activity , suggesting that this compound might also have similar effects.
Future Directions
Preparation Methods
The synthesis of 1-[4-(6-Ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves multiple steps. One common method includes the reaction of 6-ethyl-1,3-benzothiazole with piperazine under specific conditions to form the intermediate compound. This intermediate is then reacted with 2,2-dimethylpropan-1-one to yield the final product . Industrial production methods often involve optimization of these steps to increase yield and purity, utilizing techniques such as microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
1-[4-(6-Ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
1-[4-(6-Ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one can be compared with other benzothiazole derivatives, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
N’-(1,3-Benzothiazol-2-yl)-1,3-thiazolidine-2,4-dione: Studied for its anti-tubercular properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-5-13-6-7-14-15(12-13)23-17(19-14)21-10-8-20(9-11-21)16(22)18(2,3)4/h6-7,12H,5,8-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFGKHLCGRREIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320802 | |
Record name | 1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49676560 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
897468-38-1 | |
Record name | 1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.